Tideglusib Tideglusib Tideglusib is a member of the class of thiadiazolidines that is 1,2,4-thiadiazolidine-3,5-dione which is substituted by a naphthalen-1-yl group at position 2 and by a benzyl group at position 4. It is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) and has neuroprotective effects. Currently under clinical investigation for the treatment of Alzheimer's disease and progressive supranuclear palsy. It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, a neuroprotective agent, an anti-inflammatory agent and an apoptosis inducer. It is a member of naphthalenes, a member of benzenes and a thiadiazolidine.
Tideglusib is under the investigation for the development of treatments for Alzheimer's disease and for progressive supranuclear palsy. It is reported to be a potent anti-inflammatory and neuroprotective that is a non-ATP competitive inhibitor of glycogen synthase kinase 3 (GSK-3). Tideglusib is being developed by the Spanish pharmaceutic company Zeltia group and its current status is withdrawn for the treatment of Alzheimer's disease as of 2012.
Brand Name: Vulcanchem
CAS No.: 865854-05-3
VCID: VC0545349
InChI: InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
SMILES: C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.4 g/mol

Tideglusib

CAS No.: 865854-05-3

VCID: VC0545349

Molecular Formula: C19H14N2O2S

Molecular Weight: 334.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tideglusib - 865854-05-3

Description

Tideglusib is a small molecule drug that belongs to the class of thiadiazolidines, specifically a 1,2,4-thiadiazolidine-3,5-dione substituted by a naphthalen-1-yl group at position 2 and a benzyl group at position 4 . It is primarily known for its role as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which has significant implications in neuroprotection and the treatment of neurodegenerative diseases .

Mechanism of Action

Tideglusib acts as an irreversible inhibitor of GSK-3β, a proline/serine protein kinase involved in various cellular signaling pathways. GSK-3β plays a crucial role in Alzheimer's disease by contributing to β-amyloid and tau pathology. The inhibition of GSK-3β by tideglusib is non-competitive with respect to ATP and involves binding to the motif containing Cys199 .

Other Applications

  • Congenital/Juvenile-Onset Myotonic Muscular Dystrophy Type I: Tideglusib has been evaluated for this condition but detailed outcomes are not widely reported.

  • Tooth Repair: Animal studies have demonstrated its potential in promoting dentine reinforcement .

  • Cancer Research: Preclinical studies have explored its use in neuroblastoma and ovarian cancer, showing significant ROS-induced apoptosis .

Current Status

Tideglusib is currently in late-stage clinical development by AMO Pharma Ltd. for the treatment of myotonic dystrophy type 1 (DM1) .

Neuroprotective Effects

Tideglusib has been shown to inhibit the activation of astrocytes and microglial cells, presenting neuroprotective effects. It also prevents excitotoxicity by inactivating GSK-3β . In models of excitotoxicity, tideglusib-induced neuroprotection is modulated by PPARγ pathways .

Memory and Development

In juvenile Cdkl5 knockout mice, treatment with tideglusib improved hippocampal development and memory performance, highlighting its potential in early developmental stages .

Clinical Applications

ConditionStatus
Alzheimer's DiseaseWithdrawn (2012)
Progressive Supranuclear PalsyWithdrawn (2011)
Congenital/Juvenile-Onset Myotonic Muscular Dystrophy Type IUnder Evaluation
Tooth RepairPreclinical
Cancer ResearchPreclinical
CAS No. 865854-05-3
Product Name Tideglusib
Molecular Formula C19H14N2O2S
Molecular Weight 334.4 g/mol
IUPAC Name 4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione
Standard InChI InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
Standard InChIKey PMJIHLSCWIDGMD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
Appearance Solid powder
Boiling Point 511.3ºC at 760 mmHg
Melting Point 148-150ºC
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Sparingly soluble
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione
NP 031112
NP-031112
NP-12 compound
NP031112
NP12 compound
tideglusi
Reference

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Del Ser T (2010). "Phase IIa clinical trial on Alzheimer's disease with NP12, a GSK3 inhibitor". Alzheimer's & Dementia. 6 (4): S147. doi:10.1016/j.jalz.2010.05.455. S2CID 54293332.

Eldar-Finkelman H, Martinez A (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS". Frontiers in Molecular Neuroscience. 4: 32. doi:10.3389/fnmol.2011.00032. PMC 3204427. PMID 22065134.

del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, et al. (2013). "Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study". Journal of Alzheimer's Disease. 33 (1): 205–15. doi:10.3233/JAD-2012-120805. PMID 22936007.

"FDA Grants Fast Track Status to Tideglusib (ZentylorTM) for Progressive Supranuclear Palsy". PR Newswire Europe Including UK Disclose. 10 September 2010. ProQuest 750175748.

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Neves VC, Babb R, Chandrasekaran D, Sharpe PT (January 2017). "Promotion of natural tooth repair by small molecule GSK3 antagonists". Scientific Reports. 7: 39654. Bibcode:2017NatSR...739654N. doi:10.1038/srep39654. PMC 5220443. PMID 28067250.

Gallagher J (2017-01-09). "'Tooth repair drug' may replace fillings". BBC News. Retrieved 2017-01-09.

"AMO-2". AMO Pharmaceuticals. Retrieved 2017-09-21.

Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., et al. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: Potential therapeutic role in brain disorders. J. Neurosci. 27(21), 5766-5776 (2007).

Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012).

Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012).

Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011).

PubChem Compound 11313622
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :